Regioisomeric Purity and Positional Identity: 3-Carbonyl vs. 5-Carbonyl Differentiation
Compound CAS 2101195-07-5 is the 3-carbonyl regioisomer, in which the piperidine-1-carbonyl group is attached at the C3 position of the pyrazole ring, adjacent to the 4-amino substituent. The corresponding 5-carbonyl regioisomer (CAS 2101201-00-5) places the identical piperidine-1-carbonyl group at the C5 position. Although both share the identical molecular formula (C11H16F2N4O) and molecular weight (258.27 g·mol⁻¹), their SMILES strings confirm distinct connectivity: Nc1cn(CC(F)F)nc1C(=O)N1CCCCC1 for the target compound versus NC1=C(N(CC(F)F)N=C1)C(=O)N1CCCCC1 for the 5-substituted isomer . Commercial suppliers report that the target 3-carbonyl compound is offered at 98% purity (Leyan Catalog No. 2292069) , whereas the 5-carbonyl regioisomer is typically supplied at 95% purity (CheMenu Catalog No. CM657999) , representing a 3-percentage-point difference in typical commercial purity grade. This regioisomeric distinction is critical because the relative orientation of the carbonyl and amine groups determines intramolecular hydrogen-bonding capacity and the vector of the piperidine moiety, directly impacting any downstream structure-activity relationship (SAR) interpretation.
| Evidence Dimension | Regioisomeric identity (carbonyl attachment position on pyrazole ring) and commercial purity |
|---|---|
| Target Compound Data | 3-carbonyl regioisomer; SMILES: Nc1cn(CC(F)F)nc1C(=O)N1CCCCC1; typical purity 98% (Leyan Cat. 2292069) |
| Comparator Or Baseline | 5-carbonyl regioisomer (CAS 2101201-00-5); SMILES: NC1=C(N(CC(F)F)N=C1)C(=O)N1CCCCC1; typical purity 95% (CheMenu Cat. CM657999) |
| Quantified Difference | Regioisomeric connectivity confirmed by distinct SMILES; purity difference of +3 percentage points for target |
| Conditions | Commercial vendor specifications; SMILES comparison from Chemsrc database entries |
Why This Matters
For medicinal chemistry teams conducting SAR by catalog, procurement of the correct regioisomer is essential—the 3-carbonyl and 5-carbonyl isomers are constitutional isomers that cannot be distinguished by molecular weight or formula alone, and using the wrong isomer invalidates any biological or physicochemical dataset generated.
